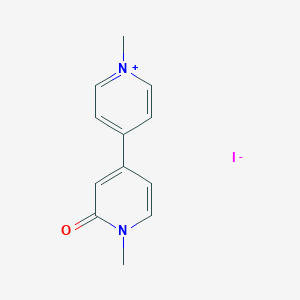
1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraquat Monopyridone Iodide, also known as 1,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium iodide, is a chemical compound with the molecular formula C12H13IN2O. It is a derivative of paraquat, a widely used herbicide known for its high toxicity and effectiveness in controlling weeds. Paraquat Monopyridone Iodide is primarily used in scientific research and analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Paraquat Monopyridone Iodide involves the reaction of paraquat with iodine in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Dissolve paraquat in a suitable solvent such as acetonitrile.
- Add iodine to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for a specified period, typically several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of Paraquat Monopyridone Iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Paraquat Monopyridone Iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of Paraquat Monopyridone Iodide can lead to the formation of dipyridone and other oxidation products.
Reduction: Reduction reactions yield various reduced forms of the compound.
Substitution: Substitution reactions result in the formation of new compounds with different anions or functional groups.
Wissenschaftliche Forschungsanwendungen
Paraquat Monopyridone Iodide has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Research on Paraquat Monopyridone Iodide includes its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is used in the development of new herbicides and pesticides, as well as in environmental studies to assess the impact of herbicides on ecosystems
Wirkmechanismus
Paraquat Monopyridone Iodide exerts its effects by interfering with cellular processes, particularly those involving electron transport and reactive oxygen species (ROS) production. The compound accepts electrons from photosystem I in plants, leading to the generation of ROS, which cause oxidative stress and damage to cellular components. This mechanism is similar to that of paraquat, making Paraquat Monopyridone Iodide a valuable tool in studying oxidative stress and related cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paraquat: A widely used herbicide with a similar mechanism of action.
Diquat: Another bipyridyl herbicide with similar chemical properties and applications.
Cyperquat: A less commonly used bipyridyl herbicide.
Diethamquat: A bipyridyl herbicide with similar applications but different chemical structure
Uniqueness
Paraquat Monopyridone Iodide is unique due to its specific chemical structure, which includes an oxo group and an iodide ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Its ability to generate ROS and induce oxidative stress is particularly useful in studies related to cellular damage and stress responses .
Eigenschaften
Molekularformel |
C12H13IN2O |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FLRZEOCAAYMKNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



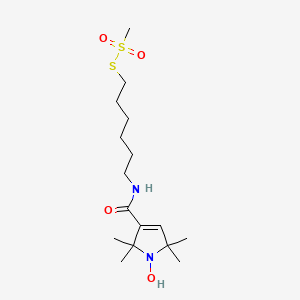
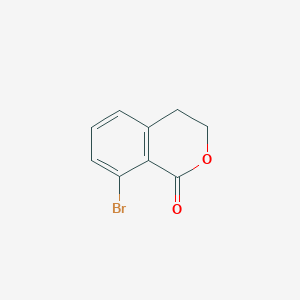
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

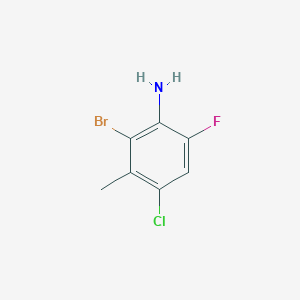
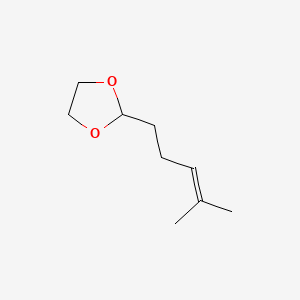
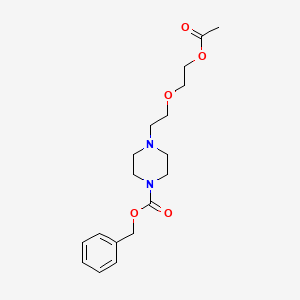
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)



![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
